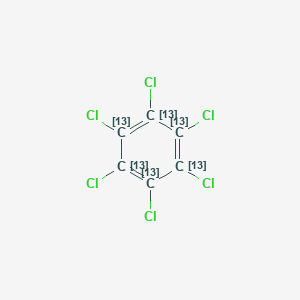

六塩化ベンゼン-13C6

概要

説明

Hexachlorobenzene-13C6 is an isotope-labeled analog of the organochlorine pesticide, hexachlorobenzene.

科学的研究の応用

分析標準

六塩化ベンゼン-13C6 は分析標準として使用されます . これは、分析測定の正確性を確保するために、研究室で使用されます。それは、機器の較正と方法の検証に役立つ、よく特徴付けられ、安定していて、純粋な参照物質としての役割を果たします。

同位体希釈質量分析法(IDMS)

This compound は、農薬の定量分析のための同位体希釈質量分析法(IDMS)で使用されます . IDMSは、同位体的に濃縮された標準物質(この場合はthis compound)をサンプルに添加する技術です。次に、サンプルと標準物質の同位体の強度の比率を使用して、サンプル中の元素の濃度を決定します。

環境分析

This compound は、環境分析で使用されます . それは、有害な農薬である六塩化ベンゼンを環境サンプル中で検出および定量するために使用できます。これは、汚染の監視と制御に役立ちます。

合成中間体

This compound は、合成中間体として使用できます . これは、他の化合物の合成、特に他の同位体標識化合物の製造に使用できることを意味します。

農薬/除草剤および代謝産物標準

This compound は、農薬/除草剤とその代謝産物の標準として使用されます . これは、食品や環境サンプルなど、さまざまなサンプルにおけるこれらの物質の分析と検出に役立ちます。

優先汚染物質

This compound は、優先汚染物質の分析に使用されます . 優先汚染物質は、米国環境保護庁(EPA)によって特定された、人間の健康または環境に重大なリスクをもたらす一連の化学汚染物質です。

内分泌かく乱物質

This compound は、内分泌かく乱物質の研究に使用されます . 内分泌かく乱物質は、体の内分泌系に干渉し、発達、生殖、神経、免疫に悪影響を及ぼす可能性のある化学物質です。

ストックホルム条約標準

This compound は、ストックホルム条約標準の分析に使用されます . ストックホルム条約は、人間の健康と環境を永続性有機汚染物質(POPs)から保護するためのグローバル条約であり、六塩化ベンゼンは条約にリストされているPOPsの1つです。

Safety and Hazards

作用機序

Mode of Action

It is known to be resistant to biodegradation, which may contribute to its persistence in the environment and its bioaccumulation in organisms .

Biochemical Pathways

Hexachlorobenzene-13C6 is involved in the modulation of various biochemical pathways. For instance, it has been found to modulate the response of cells to chemotherapy . It is also known to be involved in the process of dechlorination, which is a critical step in its biodegradation .

Pharmacokinetics

It is known that hexachlorobenzene and its analogs are resistant to biodegradation, which suggests that they may persist in the body for extended periods .

Result of Action

It is known to be a possible human carcinogen . It has also been found to modulate the response of cells to chemotherapy, suggesting that it may have significant effects at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Hexachlorobenzene-13C6. For instance, its resistance to biodegradation suggests that it may persist in the environment for extended periods . Furthermore, it is known to bioaccumulate in organisms, which means that its concentration can increase over time in certain environments .

生化学分析

Biochemical Properties

Hexachlorobenzene-13C6 interacts with various enzymes and proteins in biochemical reactions. A study showed that an engineered Escherichia coli strain, harbouring a gene cassette that encodes the mutant of cytochrome P-450cam (CYP101), oxidised Hexachlorobenzene-13C6 to pentachlorophenol (PCP) .

Cellular Effects

Hexachlorobenzene-13C6 has been found to exert genotoxic effects in a humpback whale cell line under stable exposure conditions . It has also been linked to a variety of health effects in humans and animals, such as triggering of porphyria, microsomal enzyme induction, thyroid dysfunctions, neurological symptoms, and immunological disorders .

Molecular Mechanism

The molecular mechanism of Hexachlorobenzene-13C6 involves its interaction with biomolecules and changes in gene expression. The engineered E. coli strain mentioned earlier oxidises Hexachlorobenzene-13C6 to PCP, which is then further completely degraded by Sphingobium chlorophenolicum ATCC 39723 .

Temporal Effects in Laboratory Settings

It is known that Hexachlorobenzene-13C6 is a stable compound under normal temperatures and pressures .

Dosage Effects in Animal Models

The effects of Hexachlorobenzene-13C6 vary with different dosages in animal models. Chronic exposure to Hexachlorobenzene-13C6 has led to a number of health effects in animals, including hepatic porphyria, neurotoxic effects, and toxic effects on the thyroid function, reproductive system, and immune system .

Metabolic Pathways

Hexachlorobenzene-13C6 is involved in various metabolic pathways. A microbial consortium was assembled for the degradation of Hexachlorobenzene-13C6, a persistent organic pollutant .

特性

IUPAC Name |

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAPSXZOOQJIBF-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312684 | |

| Record name | Benzene-13C6, hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-14-8 | |

| Record name | Benzene-13C6, hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-13C6, hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

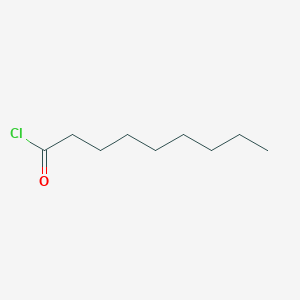

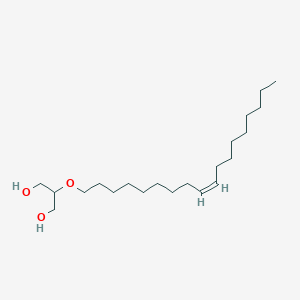

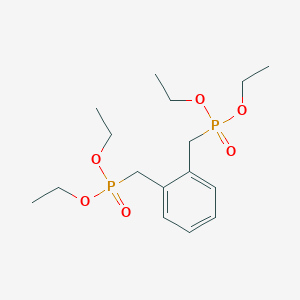

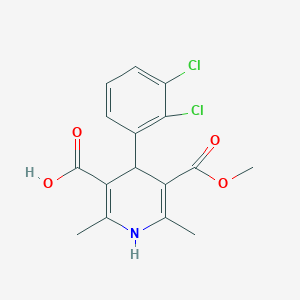

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Hexachlorobenzene-13C6 used as a model compound in studying H-abstraction reactions in electron ionization mass spectrometry (EI-MS)?

A: Hexachlorobenzene-13C6, along with Hexabromobenzene-13C6, serves as an ideal model compound to investigate H-abstraction reactions occurring in EI-MS for several reasons. Firstly, both compounds are halogenated organic compounds (HOCs), a class of compounds for which EI-induced H-abstraction reactions were previously unexplored [, ]. Secondly, the use of 13C labeling allows researchers to differentiate between the target compound and potential sources of background hydrogen in the mass spectrometer. This distinction is crucial for accurately evaluating the efficiency of H-abstraction reactions [, ].

Q2: What significant findings arose from using Hexachlorobenzene-13C6 in the GC-HRMS study on H-abstraction reactions?

A2: The research utilizing Hexachlorobenzene-13C6 revealed several key insights about H-abstraction reactions in EI-MS:

- Efficiency Variation: The efficiency of H-abstraction varied significantly among different isotopologues of the same compound and between Hexachlorobenzene-13C6 and Hexabromobenzene-13C6. This finding suggests that the number and type of halogen atoms present in a molecule can influence its propensity to undergo H-abstraction [, ].

- Temperature Dependence: H-abstraction efficiency was observed to be dependent on the ion source temperature. While increasing temperature initially increased efficiency, it eventually led to a decline [].

- Ion-Molecule Reactions: The study suggests that H-abstraction reactions in this context are likely ion-molecule reactions, potentially involving siloxanes bleeding from the GC column as the hydrogen source [].

Q3: How can the findings from the Hexachlorobenzene-13C6 study be applied to improve the identification of halogenated organic pollutants (HOPs)?

A3: This research offers valuable strategies for enhancing HOP identification in environmental analysis:

- Interference Mitigation: Understanding the factors influencing H-abstraction can help develop methods to minimize or eliminate the interference it causes in EI-MS analysis, leading to more accurate identification of HOPs [, ].

- Novel HOP Identification: The study highlights the importance of considering H-abstraction reactions when identifying novel HOPs, as these reactions could lead to misinterpretation of mass spectra [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)